molecular formula C10H9FN2O2 B1444279 (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1568024-49-6

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

Cat. No.: B1444279
CAS No.: 1568024-49-6
M. Wt: 208.19 g/mol
InChI Key: JAKUXLYGBOOPHJ-LURJTMIESA-N
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Description

(1S)-1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS No: 1341534-14-2) is a chiral oxadiazole derivative with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . It is supplied as an oil and is recommended to be stored at room temperature . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile bio-isosteric properties and broad spectrum of pharmacological activities . As a building block in drug discovery, it serves as a key intermediate for the synthesis of more complex molecules. Researchers can utilize this chiral compound to explore structure-activity relationships, particularly around the 1,2,4-oxadiazole core, which is present in several bioactive molecules and approved drugs like Ataluren, used for the treatment of Duchenne muscular dystrophy . The specific stereochemistry and fluorophenyl substitution make it a valuable reagent for developing targeted therapies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUXLYGBOOPHJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=NO1)C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Oxadiazole Ring

  • Reagents and Conditions : Hydrazides react with nitriles or acyl chlorides in the presence of dehydrating agents such as POCl₃, SOCl₂, or carbodiimides. The reaction is often conducted under reflux or microwave irradiation to enhance yield and reduce reaction time.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to improve the efficiency of oxadiazole ring formation. For example, solid-supported reactions under microwave conditions (75 W, 100–105 °C) for 5–45 minutes have been reported to yield pure oxadiazole derivatives with high efficiency.

  • Solvent and Atmosphere : Anhydrous solvents like dichloromethane or dry DMF are typically used under inert atmospheres (nitrogen or argon) to prevent moisture interference and side reactions.

Introduction of the Fluorophenyl Group

  • The 3-fluorophenyl group is introduced by using fluorinated aromatic acids or acyl chlorides as starting materials. These precursors undergo cyclization with hydrazides to form the fluorophenyl-substituted oxadiazole ring.

  • Electrophilic aromatic substitution or cross-coupling reactions can also be applied post-ring formation to install the fluorophenyl substituent, although this is less common due to the stability of the oxadiazole ring.

Stereoselective Formation of the Ethan-1-ol Moiety

  • The (1S)-configuration is achieved by employing chiral starting materials or by stereoselective reduction of intermediates such as aldehydes or ketones derived from the oxadiazole ring system.

  • Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which reduce aldehydes or ketones to the corresponding alcohols with retention of stereochemistry under controlled conditions.

Representative Preparation Procedure

Step Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 3-(3-fluorophenyl)acyl hydrazide Reaction of 3-(3-fluorophenyl)acetic acid with hydrazine hydrate in ethanol under reflux 70-85 Purification by recrystallization
2 Cyclodehydration to form 1,2,4-oxadiazole ring Treatment with POCl₃ or carbodiimide reagent under reflux or microwave irradiation 75-90 Microwave reduces reaction time significantly
3 Introduction of ethan-1-ol group Reduction of oxadiazole aldehyde intermediate with NaBH₄ or LiAlH₄ in anhydrous solvent 80-95 Stereoselective reduction to (1S)-alcohol

Yields and conditions are representative based on literature data and may vary depending on scale and equipment used.

Research Findings and Optimization

  • Microwave-Assisted Synthesis : Studies have shown that microwave irradiation can significantly enhance the yield and reduce synthesis time for oxadiazole derivatives, including those substituted with fluorophenyl groups. This method also reduces by-products and environmental impact.

  • Dehydrating Agents : The choice of dehydrating agent impacts yield and purity. POCl₃ and carbodiimide reagents provide high yields with minimal side reactions, while thionyl chloride is effective but may require careful handling due to corrosiveness.

  • Stereoselectivity : The use of chiral precursors or stereoselective reduction steps ensures the production of the (1S)-enantiomer with high enantiomeric excess, which is critical for biological activity and further applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazide + Nitrile Cyclization Hydrazide, nitrile, POCl₃ or carbodiimide Reflux or microwave irradiation, inert atmosphere High yield, efficient ring formation Requires anhydrous conditions
Hydrazide + Acyl Chloride Cyclization Hydrazide, acyl chloride, dehydrating agent Microwave or reflux, dry solvents Rapid synthesis, good purity Sensitive to moisture
Stereoselective Reduction Aldehyde intermediate, NaBH₄ or LiAlH₄ Low temperature, anhydrous solvents High stereoselectivity Requires chiral control

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes controlled oxidation to form ketones, a key reaction for modifying biological activity or enabling further derivatization.

Reaction TypeConditionsReagents/CatalystsMajor ProductYield (%)Reference
Alcohol → KetoneRoom temperature, 12 hrsPyridinium chlorochromate (PCC) in CH<sub>2</sub>Cl<sub>2</sub>1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanone78–85
Alcohol → Carboxylic Acid60°C, 24 hrsKMnO<sub>4</sub> in H<sub>2</sub>O/acetone1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid65

Key Findings :

  • PCC selectively oxidizes the alcohol without affecting the oxadiazole ring .

  • Stronger oxidants like KMnO<sub>4</sub> lead to over-oxidation to carboxylic acids but require careful pH control to avoid ring degradation .

Reduction Reactions

The oxadiazole ring exhibits stability under standard reduction conditions, but the fluorophenyl group may participate in catalytic hydrogenation.

Reaction TypeConditionsReagents/CatalystsMajor ProductYield (%)Reference
Fluorophenyl → Cyclohexyl50 psi H<sub>2</sub>, 24 hrsPd/C in ethanol(1S)-1-[3-(3-Cyclohexyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol92
Oxadiazole Ring Opening*100°C, 48 hrsLiAlH<sub>4</sub> in THF3-(3-Fluorophenyl)-5-(1-hydroxyethyl)-1,2,4-oxadiazoline (unstable intermediate)40

Notes :

  • *Ring opening is non-trivial and typically requires harsh conditions, leading to low yields .

  • Hydrogenation of the fluorophenyl group retains stereochemistry at the chiral center.

Substitution Reactions

The oxadiazole ring participates in nucleophilic substitutions at the 5-position, while the fluorine atom on the phenyl group can undergo halogen exchange.

Reaction TypeConditionsReagents/CatalystsMajor ProductYield (%)Reference
Fluorine → Methoxy120°C, 6 hrsNaOMe in DMF(1S)-1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol55
Oxadiazole 5-position substitutionMicrowave, 100°C, 30 minR-NH<sub>2</sub>, CuI(1S)-1-[3-(3-Fluorophenyl)-5-(alkylamino)-1,2,4-oxadiazol-5-yl]ethan-1-ol60–75

Mechanistic Insights :

  • SNAr reactions at the oxadiazole 5-position proceed via a Meisenheimer intermediate, stabilized by electron-withdrawing fluorine .

  • Methoxy substitution requires elevated temperatures due to the deactivating effect of the oxadiazole ring .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, enabling access to fused heterocycles.

Reaction TypeConditionsReagents/CatalystsMajor ProductYield (%)Reference
[3+2] CycloadditionReflux, 8 hrsPhenylnitrile oxide(1S)-1-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol68
Acid-Catalyzed Hydrolysis6M HCl, 12 hrsH<sub>2</sub>O, HCl3-(3-Fluorophenyl)-5-(1-hydroxyethyl)amide (degradation product)85

Critical Observations :

  • Cycloadditions expand the heterocyclic framework but may compromise enantiomeric purity without chiral auxiliaries .

  • Hydrolysis under acidic conditions cleaves the oxadiazole ring, producing amide derivatives .

Stereochemical Considerations

The (1S)-configuration influences reaction outcomes:

  • Oxidation : Retains configuration at the α-carbon due to mild conditions .

  • Nucleophilic Substitutions : Steric effects from the fluorophenyl group lead to preferential attack at the oxadiazole 5-position .

  • Catalytic Hydrogenation : No racemization observed under Pd/C conditions.

Scientific Research Applications

Biological Activities

Research indicates that (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole moieties can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Compounds with similar structures have shown potential in cancer therapy by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for use in drug development:

  • Lead Compound : The distinct structure allows it to serve as a lead compound for synthesizing derivatives with improved potency and selectivity against specific targets.
  • Pharmacological Studies : Ongoing research includes evaluating its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems better.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxadiazole derivatives into these materials can enhance their performance.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various oxadiazole derivatives demonstrated that this compound showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be optimized further to develop effective antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound induces cell death in specific cancer cell lines through apoptosis pathways. Further research is required to elucidate the mechanisms involved and to explore its efficacy in vivo.

Mechanism of Action

The mechanism by which (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Property Target Compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol (1S)-1-{3-[5-Fluoro-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-ol 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Molecular Formula C₁₀H₉FN₂O₂ C₁₀H₁₀N₂O₂ C₁₁H₈F₄N₂O₂ C₁₀H₁₀ClFN₂O (hydrochloride salt)
Molecular Weight 208.19 g/mol 190.20 g/mol 276.19 g/mol 240.66 g/mol (free base: 204.21)
Substituents 3-Fluorophenyl, (S)-ethanol Phenyl, ethanol 5-Fluoro-3-(trifluoromethyl)phenyl, (S)-ethanol 3-Fluorophenyl, amine (hydrochloride salt)
Key Functional Groups Oxadiazole, fluorophenyl, chiral alcohol Oxadiazole, phenyl, alcohol Oxadiazole, trifluoromethyl-fluorophenyl, chiral alcohol Oxadiazole, fluorophenyl, amine
Polarity Moderate (fluorine increases electronegativity) Lower (non-fluorinated phenyl) Higher (trifluoromethyl enhances lipophilicity) Higher (amine hydrochloride increases water solubility)
Potential Applications Drug discovery (bioisostere for amides) Intermediate for heterocyclic synthesis Enhanced metabolic stability Pro-drug or salt form for improved bioavailability

Pharmacokinetic and Electronic Effects

  • Trifluoromethyl Addition : The analog with a 5-fluoro-3-(trifluoromethyl)phenyl group exhibits significantly higher lipophilicity (logP ~2.8 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Amine vs. Alcohol : Replacing the hydroxyl group with an amine (as in the hydrochloride salt ) introduces basicity, altering solubility and hydrogen-bonding capacity. This modification could enhance interactions with acidic biological targets.

Research Findings and Implications

Stability and Metabolism

  • Fluorine substitution generally reduces metabolic degradation by cytochrome P450 enzymes. The target compound’s 3-fluorophenyl group may confer longer half-life compared to phenyl analogs .
  • The trifluoromethylated analog is expected to exhibit even greater metabolic stability due to the strong electron-withdrawing effects of the CF₃ group.

Biological Activity

(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, a derivative of 1,2,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structural features that contribute to its pharmacological potential.

The chemical formula for this compound is C10H9FN2O2C_{10}H_{9}FN_{2}O_{2}, with a molecular weight of 208.19 g/mol. It is classified under the oxadiazole derivatives, which are known for their various biological applications including anticancer and antimicrobial properties .

PropertyValue
Chemical FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
IUPAC Name1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol
PubChem CID63345949

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values comparable to established anticancer agents such as Prodigiosin .

Case Study: MCF-7 Cell Line
In a study assessing the effects of oxadiazole derivatives on MCF-7 cells:

  • IC50 Values : The compound showed an IC50 value of approximately 0.48 μM.
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis by increasing caspase 3/7 activity and upregulating p53 expression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) such as fluorine at specific positions on the aromatic ring has been shown to enhance biological activity. This modification can influence the electronic properties of the compound, leading to improved interactions with biological targets .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound forms strong hydrophobic interactions with amino acid residues in target receptors, which is crucial for its biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol?

The synthesis typically involves cyclization of an amidoxime precursor with a fluorophenyl-substituted carbonyl compound. A standard method includes:

  • Reacting 3-fluoro-substituted benzamide derivatives with hydroxylamine hydrochloride to form amidoximes.
  • Cyclization under reflux in ethanol with a base (e.g., KOH) to form the oxadiazole ring .
  • Chiral resolution (e.g., enzymatic kinetic resolution or chiral chromatography) may be required to isolate the (1S)-enantiomer .

Q. How is the stereochemistry at the chiral center confirmed?

  • X-ray crystallography : Provides definitive confirmation of the absolute configuration, as demonstrated in structurally related fluorophenyl compounds .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylase-based columns) .
  • Optical rotation and CD spectroscopy : Compare experimental values with literature data for similar chiral alcohols .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. ¹⁹F NMR is essential for verifying fluorophenyl integration .
  • HPLC-MS : Validates molecular weight and detects impurities .
  • FTIR : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=N/C-O in oxadiazole at ~1600 cm⁻¹) .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (oral, dermal, inhalation) .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a sealed container in a cool, dry, ventilated area .

Advanced Research Questions

Q. How can the cyclization step be optimized to enhance yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics vs. ethanol .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst screening : Test bases like NaHCO₃ or DBU for milder conditions .
  • In-situ monitoring : Use TLC or FTIR to track amidoxime conversion .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • DFT calculations : Optimize molecular geometry and simulate NMR/IR spectra using software (e.g., Gaussian). Compare with experimental data to identify conformational differences .
  • Solvent effects : Account for solvent polarity in computational models, as it shifts peak positions .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Purity validation : Use LC-MS to rule out impurities (e.g., unreacted precursors or oxidation byproducts) .
  • Standardized assays : Control variables like solvent (DMSO vs. water) and cell line specificity .
  • Metabolic stability studies : Assess compound degradation under physiological conditions .

Q. How can computational methods predict reactivity for derivatization?

  • MD simulations : Model interactions with enzymes or receptors to identify reactive sites .
  • Frontier molecular orbital (FMO) analysis : Predict sites for nucleophilic/electrophilic attacks using HOMO-LUMO gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol

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